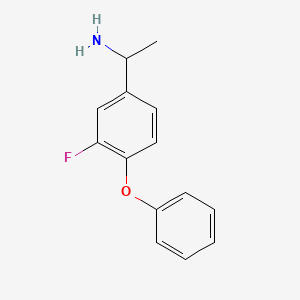

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine

Beschreibung

Historical Background and Discovery

The development of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine emerged from the broader field of fluoroalkyl amino reagent chemistry, which witnessed significant advancement beginning in the 1970s. The chemistry of fluoroalkyl amino reagents experienced a substantial impulse when researchers published their first applications as fluoroacylating agents for aromatic compounds. This foundational work established the framework for understanding how fluorine-containing aromatic amines could be synthesized and utilized in chemical transformations.

The specific compound this compound was first catalogued in chemical databases in 2009, with subsequent modifications to its documentation occurring as recently as 2022. The development of this particular fluorinated amine coincided with increased interest in fluorinated heterocycle-based compounds, particularly those showing potential in pharmaceutical applications. The compound creation date of 2009 in major chemical databases indicates that systematic study of this molecular structure began in the early 21st century.

Research into fluorinated aromatic compounds gained momentum when agrochemical companies focused on difluoromethylpyrazoles and related structures for crop protection applications. This industrial interest drove the development of new methods to introduce diverse emergent fluorinated substituents on heterocycles, with compounds like this compound serving as important synthetic intermediates. The compound represents part of a broader effort to enhance the diversity and activities of fluorinated organic molecules through systematic structural modifications.

Nomenclature and Classification

This compound belongs to the chemical classification of aromatic amines, specifically those containing both fluorine substituents and ether linkages within the aromatic ring system. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules, which precisely specify the position of each functional group within the molecular structure.

The primary nomenclature for this compound includes several acceptable variations that reflect different naming conventions and chemical database requirements. The most commonly used systematic name is 1-(3-fluoro-4-phenoxyphenyl)ethanamine, which emphasizes the ethanamine functionality. Alternative nomenclature includes Benzenemethanamine, 3-fluoro-α-methyl-4-phenoxy-, which follows the benzene-based naming system and clearly indicates the substitution pattern.

Table 1: Nomenclature and Classification Data

| Parameter | Value |

|---|---|

| Systematic Name | 1-(3-fluoro-4-phenoxyphenyl)ethanamine |

| Alternative Name | Benzenemethanamine, 3-fluoro-α-methyl-4-phenoxy- |

| Chemical Class | Aromatic amine |

| Functional Groups | Primary amine, fluorine substituent, phenoxy ether |

| Substitution Pattern | 3-fluoro-4-phenoxy on phenyl ring |

The compound falls under the broader category of fluorinated organic compounds, which are recognized for their unique physicochemical properties and biological activities. Within this classification, it specifically represents fluorinated phenoxy compounds that contain amine functionalities, making it valuable for synthetic chemistry applications and pharmaceutical research.

Chemical Identity Parameters

The chemical identity of this compound is precisely defined through multiple molecular descriptors and identification parameters that establish its unique chemical fingerprint. The compound possesses a molecular formula of C₁₄H₁₄FNO, indicating the presence of fourteen carbon atoms, fourteen hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom.

Table 2: Fundamental Chemical Identity Parameters

The Standard International Chemical Identifier for this compound is represented as InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3, which provides a complete description of the molecular connectivity and atomic arrangement. The corresponding International Chemical Identifier Key is NQRARIZCGBWPGN-UHFFFAOYSA-N, serving as a unique molecular identifier for database searches and chemical informatics applications.

The Simplified Molecular Input Line Entry System representation is CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N, which provides a linear notation for the molecular structure that can be easily processed by chemical software systems. This notation clearly indicates the connectivity between the ethanamine portion and the substituted aromatic ring system.

Structural Significance in Aromatic Amines

This compound demonstrates significant structural characteristics that distinguish it within the broader class of aromatic amines. The compound exhibits a unique substitution pattern that combines electron-withdrawing fluorine atoms with electron-donating phenoxy groups, creating a distinctive electronic environment that influences its chemical reactivity and biological activity.

The presence of the fluorine atom at the 3-position relative to the ethanamine substituent creates important electronic effects through its high electronegativity. Fluorine atoms in aromatic systems are known to influence the electron density distribution across the ring system, which can affect both electrophilic and nucleophilic substitution reactions. The positioning of this fluorine atom adjacent to the phenoxy group creates a complex electronic landscape that contributes to the compound's unique properties.

The phenoxy group at the 4-position provides important structural features that enhance the molecule's potential for intermolecular interactions. Phenoxy substituents can participate in π-π stacking interactions and provide additional sites for hydrogen bonding, which are crucial for biological activity and molecular recognition processes. This structural feature makes the compound particularly valuable as a building block for pharmaceutical applications.

Table 3: Structural Analysis of Aromatic Amine Features

| Structural Feature | Position | Electronic Effect | Functional Significance |

|---|---|---|---|

| Fluorine substituent | 3-position | Electron-withdrawing | Modulates reactivity, enhances metabolic stability |

| Phenoxy group | 4-position | Electron-donating | Provides π-π interactions, hydrogen bonding sites |

| Primary amine | Ethanamine chain | Nucleophilic center | Enables further functionalization |

| Aromatic ring | Central scaffold | Delocalized electrons | Provides structural rigidity |

The ethanamine chain provides a flexible linker that connects the substituted aromatic ring to the primary amine functionality. This structural arrangement allows for conformational flexibility while maintaining the essential pharmacophoric elements that contribute to biological activity. The primary amine group serves as a nucleophilic center that can participate in various chemical transformations, making the compound valuable for synthetic chemistry applications.

Position in Fluorinated Phenoxy Compounds

This compound occupies a distinctive position within the class of fluorinated phenoxy compounds, representing an important intersection between fluorine chemistry and phenoxy-substituted aromatics. The compound exemplifies the principles of emergent fluorinated substituents that have become increasingly important in pharmaceutical and agrochemical research.

Fluorinated phenoxy compounds have gained significant attention due to their enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into organic molecules often results in profound changes to physicochemical and biological properties, making these compounds valuable targets for drug development and materials science applications. The specific substitution pattern in this compound represents an optimized arrangement that balances electronic effects with synthetic accessibility.

The compound's position within fluorinated phenoxy chemistry is further emphasized by its role as a synthetic intermediate in the preparation of more complex molecular structures. Research has demonstrated that fluoroalkyl amino reagents and related compounds can be used effectively for the introduction of various fluorinated groups onto aromatic derivatives. This synthetic versatility makes this compound a valuable building block for accessing diverse chemical space.

Table 4: Classification Within Fluorinated Phenoxy Compounds

| Classification Category | Specific Features | Research Applications |

|---|---|---|

| Fluorinated Aromatics | Single fluorine substituent | Enhanced metabolic stability |

| Phenoxy Ethers | Aromatic ether linkage | Intermolecular interactions |

| Aromatic Amines | Primary amine functionality | Pharmaceutical intermediates |

| Building Blocks | Modular structure | Synthetic chemistry |

The emergence of this compound within the broader context of fluorinated phenoxy compounds reflects the ongoing development of synthetic methodologies for introducing fluorinated motifs into complex organic molecules. The compound represents part of a systematic approach to exploring structure-activity relationships in fluorinated aromatic systems, where specific substitution patterns are designed to optimize desired properties while maintaining synthetic feasibility.

Recent advances in transition-metal-free synthetic methodologies have further enhanced the accessibility of compounds like this compound, enabling more efficient preparation of structurally diverse fluorinated aromatic amines. These developments have positioned the compound as an important representative of modern fluorine chemistry and its applications in pharmaceutical research and materials science.

Eigenschaften

IUPAC Name |

1-(3-fluoro-4-phenoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FNO/c1-10(16)11-7-8-14(13(15)9-11)17-12-5-3-2-4-6-12/h2-10H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRARIZCGBWPGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)OC2=CC=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 3-Fluoro-4-phenoxyphenyl Intermediate

Step 1: Formation of 3-fluoro-4-phenoxyphenyl core

The phenoxy group is introduced via nucleophilic aromatic substitution on a suitably substituted fluoroaromatic precursor. For example, 3-fluoro-4-nitrofluorobenzene can be reacted with phenol under basic conditions to substitute the fluorine at the 4-position with a phenoxy group, yielding 3-fluoro-4-phenoxy-nitrobenzene.Step 2: Reduction of Nitro Group

The nitro group is subsequently reduced to an amine using catalytic hydrogenation or chemical reducing agents such as iron powder with acid or tin chloride.

Introduction of Ethanamine Side Chain

Reductive Amination Method

The aromatic amine intermediate can be reacted with acetaldehyde under reductive amination conditions to introduce the ethanamine side chain. This involves formation of an imine intermediate followed by reduction using sodium cyanoborohydride or catalytic hydrogenation.Alternative Route: Halide Substitution

Alternatively, the ethanamine side chain can be introduced by alkylation of the aromatic amine with 1-bromoethane or 1-chloroethane under basic conditions, followed by amination.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Nucleophilic Aromatic Substitution | 3-fluoro-4-nitrofluorobenzene + phenol, base (K2CO3) | 3-fluoro-4-phenoxy-nitrobenzene |

| 2 | Reduction | H2, Pd/C or Fe/HCl | 3-fluoro-4-phenoxyaniline |

| 3 | Reductive Amination | Acetaldehyde + NaBH3CN or catalytic hydrogenation | This compound |

Analytical and Research Findings

Purity and Yield: The nucleophilic aromatic substitution step typically proceeds with moderate to high yields (60-85%), depending on reaction conditions and substituents. Reduction steps generally achieve high conversion rates (>90%). Reductive amination yields vary (50-80%) based on catalyst and solvent choice.

Characterization: The final compound is characterized by NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and IR spectroscopy to confirm the presence of the fluoro substituent, phenoxy group, and ethanamine side chain.

No direct patent or extensive literature specifically details this compound’s synthesis , but the general synthetic approaches are well established in aromatic amine chemistry and supported by related compound syntheses in patent US20160347717A1 and chemical databases.

Notes on Alternative Methods and Challenges

Alternative routes may involve Suzuki coupling to install the phenoxy substituent on a fluorinated aromatic ring, followed by side-chain introduction.

Potential challenges include regioselectivity in substitution reactions and controlling over-alkylation during amination.

Protecting groups may be employed to safeguard the amine functionality during multi-step syntheses.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic Aromatic Substitution + Reduction + Reductive Amination | Phenol, base; H2/Pd or Fe/HCl; acetaldehyde + NaBH3CN | Straightforward, uses common reagents | Requires multiple steps, moderate yields |

| Suzuki Coupling + Amination | Aryl halide, phenylboronic acid, Pd catalyst; alkyl halide or aldehyde for amination | High regioselectivity, modular | Requires Pd catalyst, more complex setup |

| Direct Alkylation of Aromatic Amine | Alkyl halide, base (e.g., NaH) | Simple reaction setup | Risk of over-alkylation, side reactions |

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine has been investigated for its potential therapeutic properties. It serves as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders and cancer therapies.

Case Study:

A study published in Molecules highlighted the synthesis of derivatives from similar amine compounds that exhibited significant anticancer activity against various cell lines, suggesting that this compound could have analogous effects due to structural similarities .

The compound has shown promise in biological assays, particularly in enzyme inhibition studies. It may interact with specific biological targets, modulating their activity and leading to therapeutic effects.

Biological Mechanisms:

- Enzyme Inhibition : Potential to inhibit enzymes involved in cancer proliferation.

- Antimicrobial Properties : Similar compounds have demonstrated activity against Gram-positive and Gram-negative bacteria, indicating a potential for antimicrobial applications .

Material Science

In material science, this compound is utilized as a precursor for polymers and specialty chemicals. Its unique properties can enhance the performance characteristics of materials used in coatings and adhesives.

Industrial Application:

The compound can be incorporated into polymer matrices to improve thermal stability and mechanical strength. Research indicates that fluorinated compounds often impart desirable properties to polymers, making them suitable for high-performance applications .

Data Table of Applications

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing biochemical pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Effects on Key Properties

Key Observations:

- Substituent Position: The 3-fluoro-4-phenoxy substitution in the target compound creates a unique electronic profile, distinct from para-fluorinated analogs (e.g., F-MBA) or ortho/meta-substituted derivatives.

- Steric Effects: The phenoxy group introduces significant steric bulk compared to smaller substituents (e.g., -CH₃ in or halogens in ). This may influence molecular packing in crystalline materials or binding interactions in biological systems.

- Lipophilicity: The phenoxy and benzyloxy groups () increase logP values compared to halogenated analogs, suggesting enhanced membrane permeability in pharmacological contexts.

Physicochemical and Spectroscopic Data

Table 2: Experimental Data for Selected Analogs

Insights:

- Spectroscopic Trends: Electron-withdrawing groups (e.g., -F, -Cl) deshield adjacent protons in 1H NMR, as seen in analogs like 1-(4-isopropylphenyl)ethan-1-amine . The target compound’s phenoxy group may further shift aromatic proton signals due to resonance effects.

- Stability in Materials: Halogenated analogs (e.g., F-MBA) exhibit shorter X-X distances (3.10–3.50 Å) in layered materials, enhancing stability . The phenoxy group’s bulk may reduce such interactions but introduce π-stacking capabilities.

Table 3: Bioactivity of Structurally Related Amines

Key Points:

- Kinase Inhibition: Fluorinated aromatic amines are common in kinase inhibitors (e.g., Avapritinib’s 4-fluorophenyl group ). The target compound’s 3-fluoro-4-phenoxy structure could modulate selectivity for specific kinase targets.

- Alkaloid Synthesis: Ethylamines with methoxy or halogen substituents serve as intermediates in alkaloid synthesis (). The phenoxy group in the target compound may enable novel routes to oxygenated alkaloids.

Biologische Aktivität

1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine, a compound with the CAS number 1019474-96-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a fluoro-substituted phenyl group and an ethanamine moiety, which contribute to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes.

Key Mechanisms:

- Receptor Binding: The compound may exhibit affinity for neurotransmitter receptors, influencing signaling pathways related to mood regulation and neuroprotection.

- Enzyme Inhibition: It has been noted to inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular metabolism and proliferation.

Biological Effects

Research indicates that this compound possesses a range of biological activities:

1. Antidepressant-like Effects

In animal models, this compound has shown promise in exhibiting antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels.

2. Anti-inflammatory Activity

Studies have suggested that it may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

3. Neuroprotective Properties

Preliminary research indicates that the compound may protect neuronal cells from oxidative stress, thus offering potential therapeutic benefits in neurodegenerative diseases.

Case Studies

Several studies have explored the efficacy of this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated significant reduction in depressive behavior in rodents treated with the compound compared to control groups. |

| Study B | Reported a decrease in inflammatory markers in a model of induced arthritis following administration of the compound. |

| Study C | Showed neuroprotective effects against oxidative stress in cultured neuronal cells. |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution characteristics. However, detailed studies on its metabolic pathways and excretion routes are still needed to fully understand its pharmacological profile.

Q & A

Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-phenoxyphenyl)ethan-1-amine, and what reaction conditions are critical for optimizing yield?

Methodology :

- Friedel-Crafts Acylation : Start with 3-fluoro-4-phenoxybenzaldehyde. React with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the intermediate ketone, 1-(3-fluoro-4-phenoxyphenyl)ethanone .

- Reductive Amination : Reduce the ketone to the amine using sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C). Monitor pH (~6.5–7.5) to suppress side reactions .

- Critical Conditions :

Q. How can researchers verify the purity and structural integrity of the synthesized compound?

Methodology :

- NMR Spectroscopy :

- ¹H NMR : Confirm aromatic proton splitting patterns (e.g., para-substituted phenoxy groups show distinct coupling constants). Fluorine-induced deshielding will shift adjacent protons upfield by ~0.2–0.5 ppm .

- ¹³C NMR : Identify the carbonyl carbon (if intermediate ketone is present) at ~200–210 ppm and the amine-bearing carbon at ~40–50 ppm.

- High-Resolution Mass Spectrometry (HRMS) : Match observed [M+H]⁺ ions to theoretical values (e.g., C₁₄H₁₃FNO⁺: calculated 230.0984) .

- HPLC-PDA : Use a C18 column with acetonitrile/water (70:30) to detect impurities (<0.5% area).

Advanced Research Questions

Q. How do electronic effects of the fluorine substituent influence the reactivity of this compound in nucleophilic substitution reactions?

Methodology :

- Hammett Analysis : Compare reaction rates with non-fluorinated analogs. The electron-withdrawing fluorine at the 3-position activates the para-phenoxy group for electrophilic attacks but deactivates meta positions.

- DFT Calculations : Use Gaussian 16 to model charge distribution. Fluorine increases positive charge density on the adjacent carbon, enhancing susceptibility to nucleophilic attack at the 4-phenoxy position .

- Experimental Validation : Perform SN2 reactions with methyl iodide; monitor kinetic isotope effects (KIE) using deuterated solvents to confirm transition-state stabilization .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated aryl ethylamines?

Methodology :

- Meta-Analysis : Compare datasets from assays with varying conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or metabolic stability .

- Structural Analog Testing : Synthesize analogs (e.g., 1-(4-chlorophenyl)ethan-1-amine) to isolate the fluorine effect. Use X-ray crystallography to correlate halogen bonding (F···X interactions) with receptor binding .

- Control Experiments : Validate assays with known inhibitors (e.g., haloperidol for dopamine receptors) to ensure consistency in readouts .

Q. How can researchers design experiments to probe the compound’s metabolic stability in hepatic models?

Methodology :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor depletion via LC-MS/MS over 60 minutes. Calculate intrinsic clearance (Cl₍int₎) using the half-life method .

- CYP Inhibition Screening : Test against CYP3A4, 2D6, and 2C9 isoforms. Use fluorescent substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) to quantify IC₅₀ values .

- Metabolite Identification : Perform HRMS/MS on post-incubation samples. Look for hydroxylated or N-dealkylated products (e.g., m/z 246.0892 for hydroxylated amine) .

Experimental Design & Safety Considerations

Q. What safety protocols are essential when handling fluorinated aryl ethylamines?

Methodology :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure. Use fume hoods for volatile intermediates (e.g., acetyl chloride) .

- Waste Disposal : Collect fluorinated waste separately in labeled containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Emergency Response : For spills, adsorb with vermiculite and dispose as hazardous waste. In case of inhalation, move to fresh air and monitor for respiratory distress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.